molecular formula C7H8BrNO2 B2706656 4-Bromo-2,3-dimethoxypyridine CAS No. 158150-19-7

4-Bromo-2,3-dimethoxypyridine

Cat. No.: B2706656
CAS No.: 158150-19-7
M. Wt: 218.05
InChI Key: ANXFZVZPRQFCHO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethoxypyridine typically involves the bromination of 2,3-dimethoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethoxypyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: 4-Bromo-2,3-dimethoxypyridine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of bipyridyl derivatives and other complex molecules .

Properties

IUPAC Name

4-bromo-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXFZVZPRQFCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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